molecular formula C10H15NO2 B1604179 1-(Cyclobutylcarbonyl)piperidin-4-one CAS No. 1017021-42-9

1-(Cyclobutylcarbonyl)piperidin-4-one

Cat. No. B1604179
M. Wt: 181.23 g/mol
InChI Key: URNXHTHTQNNCLM-UHFFFAOYSA-N
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Description

“1-(Cyclobutylcarbonyl)piperidin-4-one” is a specialty product used for proteomics research . It is also known as 4-CBCP and is a cyclic urea derivative. It has gained attention in recent years due to its potential implications in various fields of research and industry.


Synthesis Analysis

Piperidin-4-one derivatives have been synthesized using a variety of methods, including the Mannich reaction and stereoselective synthesis . They have been reported to possess various pharmacological activities, including anticancer and anti-HIV activities .


Molecular Structure Analysis

The molecular formula of “1-(Cyclobutylcarbonyl)piperidin-4-one” is C10H15NO2 . Its molecular weight is 181.23 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Cyclobutylcarbonyl)piperidin-4-one” are not detailed in the search results, piperidin-4-one derivatives are known to be versatile intermediates in various reactions .


Physical And Chemical Properties Analysis

“1-(Cyclobutylcarbonyl)piperidin-4-one” is a solid at room temperature . Its InChI Code is 1S/C10H15NO2/c12-9-4-6-11(7-5-9)10(13)8-2-1-3-8/h8H,1-7H2 .

Scientific Research Applications

Synthesis of Central Nervous System Depressants

Compounds similar to 1-(Cyclobutylcarbonyl)piperidin-4-one, such as 1-arylcyclohexylamines, have been synthesized for evaluation as central nervous system depressants. These compounds were initially prepared from related structures through several procedures, demonstrating their potential utility in developing new pharmacological agents (Maddox, Godefroi, & Parcell, 1965).

Iron-Catalyzed Reactions in Organic Synthesis

Iron(III) halide-promoted reactions, including the synthesis of six-membered azacycles, illustrate the utility of piperidine and its derivatives in organic synthesis. These reactions involve the generation of γ-unsaturated-iminium ion and further nucleophilic attack by unsaturated carbon−carbon bonds, showcasing methods to construct complex molecules with piperidine scaffolds (Bolm, Legros, Le Paih, & Zani, 2004).

Facile Synthesis of Heterocyclic Compounds

The reaction of cyclohexyl isocyanide with various aldehydes and 1,3-dicarbonyl compounds, catalyzed by piperidine, offers an efficient synthesis route for 5-hydroxy-2H-pyrrol-2-one derivatives. This highlights the role of piperidine as a catalyst in synthesizing heterocyclic compounds from readily available materials (Fan, Qian, Zhao, & Liang, 2007).

Design and Synthesis of Pharmacologically Active Piperidin-4-ones

Research into piperidin-4-ones has led to the synthesis of compounds with significant pharmacological effects. This includes the study of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, which have been synthesized and characterized for their antibacterial and antioxidant activities. These compounds demonstrate the therapeutic potential of piperidin-4-one derivatives in drug discovery (Mohanraj & Ponnuswamy, 2017).

High Affinity and Selective Histamine-3 Receptor Antagonists

1'-Cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives have been identified as having low nanomolar affinity for human and rat histamine-3 receptors (H3Rs). These compounds demonstrate the application of cyclobutyl and piperidine derivatives in developing selective and potent receptor antagonists, contributing to advancements in neuropharmacology and potential treatments for neurological disorders (Dandu, Lyons, Raddatz, Huang, Aimone, & Hudkins, 2012).

Future Directions

Piperidin-4-one derivatives, including “1-(Cyclobutylcarbonyl)piperidin-4-one”, could be used as a template for the future development through modification or derivatization to design more potent antimicrobial and antifungal agents with fewer side effects . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

properties

IUPAC Name

1-(cyclobutanecarbonyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-4-6-11(7-5-9)10(13)8-2-1-3-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNXHTHTQNNCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640983
Record name 1-(Cyclobutanecarbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylcarbonyl)piperidin-4-one

CAS RN

1017021-42-9
Record name 1-(Cyclobutanecarbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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